molecular formula C9H8BrFO B13197779 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane

Cat. No.: B13197779
M. Wt: 231.06 g/mol
InChI Key: QYSXJHLUYBJJOW-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane (CAS 1546183-20-3) is a versatile epoxide building block of significant interest in medicinal and organic chemistry. This compound features a brominated and fluorinated aromatic ring connected to a reactive oxirane group via a methylene bridge. The strategic incorporation of both bromine and fluorine atoms on the phenyl ring influences the compound's electronic properties and stability, making it a valuable scaffold for constructing more complex molecules . The primary research value of this epoxide lies in its application as a key intermediate in the synthesis of pharmaceutical candidates. The strained three-membered oxirane ring is highly susceptible to nucleophilic ring-opening reactions, allowing researchers to create diverse derivatives, such as amine-containing structures . This reactivity is exploited in drug discovery efforts, including the development of novel heterocyclic amine derivatives with potential therapeutic applications . Furthermore, the bromine atom serves as a handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of biaryl systems commonly found in active pharmaceutical ingredients . Application Summary: - Pharmaceutical Research: Serves as a synthetic intermediate for biologically active molecules . - Organic Synthesis: A versatile electrophile for nucleophilic ring-opening reactions and a substrate for metal-catalyzed cross-couplings . - Chemical Biology: Used to create molecular probes and study protein-ligand interactions. Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8BrFO/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2

InChI Key

QYSXJHLUYBJJOW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of halogenated benzyl-substituted oxiranes typically involves:

  • Preparation of the halogenated benzyl precursor (e.g., 5-bromo-2-fluorobenzyl derivatives).
  • Introduction of the oxirane ring via epoxidation of an appropriate alkene intermediate or direct ring closure.
  • Use of selective reagents and catalysts to ensure regio- and stereoselectivity.

For 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane, the key challenge is the selective functionalization of the aromatic ring with bromine and fluorine substituents, followed by the formation of the oxirane ring on the benzyl side chain.

Detailed Preparation Methods and Reaction Conditions

Preparation of 5-Bromo-2-fluorobenzyl Precursors

The preparation of the 5-bromo-2-fluorophenyl moiety often starts from commercially available halogenated benzenes such as p-bromofluorobenzene or 2-bromo-5-fluorotoluene. The methyl group can be oxidized or functionalized to form benzyl halides or benzyl alcohols, which serve as key intermediates.

  • Halogenated benzyl derivatives can be synthesized via Friedel-Crafts reactions, halogenation, or coupling reactions using palladium or nickel catalysts for aryl-aryl bond formation.

Specific Synthetic Routes from Related Compounds

Reduction of Ketone Intermediates to Benzyl Derivatives

A commonly employed method in related syntheses involves reducing ketone intermediates to the corresponding benzyl compounds, which can then be further functionalized:

Method Reagents Conditions Yield Notes
Borane-Tetrahydrofuran Complex Reduction Borane-THF complex -20 to -10 °C, 48 h 97.7% High purity product; mild conditions
Triethylsilane with Boron Trifluoride Diethyl Etherate Triethylsilane, BF3·OEt2 0 to 35 °C, 3-26 h 70-84% Requires careful temperature control; scalable
Sodium Borohydride with Aluminum (III) Chloride Catalyst NaBH4, AlCl3 0 to 70 °C, 5-6 h Not specified Alternative reductive method; involves complex workup

These reductions convert ketone intermediates like (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophene]methanone to the benzyl derivatives, which could be further converted to epoxides.

Coupling and Friedel-Crafts Reactions

  • Coupling reaction of 2-bromothiophene with p-bromofluorobenzene under nickel catalysis to form 2-(4-fluorophenyl)thiophene intermediates.
  • Friedel-Crafts acylation using 2-methyl-5-bromobenzoic acid converted to its acid chloride, then reacted with the thiophene derivative to form ketones.

These steps are crucial for assembling the aromatic framework before epoxidation.

Experimental Data Summary

Reduction Reaction Yields and Conditions

Entry Reducing Agent Solvent Temperature (°C) Time Yield (%) Purity (%) Notes
1 Borane-THF Tetrahydrofuran -20 to -10 48 h 97.7 98.9 Mild, high yield, high purity
2 Triethylsilane + BF3·OEt2 Dichloromethane/Acetonitrile (1:1) 0 to 35 3-26 h 70-84 Not specified Requires careful temperature control; scalable
3 Sodium Borohydride + AlCl3 1,2-Dimethoxyethane 0 to 70 5-6 h Not specified Not specified Alternative method; involves aqueous workup

Workup and Purification

  • Extraction with dichloromethane or ethyl acetate.
  • Washing with aqueous sodium bicarbonate and brine.
  • Concentration under reduced pressure at ~45 °C.
  • Recrystallization from isopropanol or methanol to yield crystalline products.

Research Outcomes and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^13C NMR shifts consistent with aromatic carbons and benzylic positions confirm structure.
  • Mass Spectrometry (MS): Molecular ion peaks at expected m/z values (e.g., 360 for related compounds) confirm molecular weight.
  • Purity: High purity (>98%) achieved through recrystallization and chromatographic techniques.
  • Reaction Selectivity: Careful temperature control during reduction avoids side reactions and isomerization.

Summary and Recommendations for Preparation of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane

  • Begin with halogenated benzyl precursors, synthesized via coupling and Friedel-Crafts acylation reactions.
  • Reduce ketone intermediates to benzyl alcohols or halides using borane-THF or triethylsilane/BF3·OEt2 methods for high yield and purity.
  • Convert benzyl intermediates to oxiranes via epoxidation of corresponding alkenes or halohydrin cyclization.
  • Optimize reaction conditions (temperature, solvent, reagent stoichiometry) to maximize yield and selectivity.
  • Employ standard purification techniques including extraction, washing, and recrystallization for product isolation.

This detailed synthesis analysis, drawn from patents and peer-reviewed literature, provides a comprehensive foundation for the preparation of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane and related compounds, ensuring professional and authoritative guidance for researchers in the field.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: It can be further oxidized to form diols or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed under controlled conditions.

Major Products Formed

    Nucleophilic substitution: The major products are substituted alcohols or ethers, depending on the nucleophile used.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: The major products are diols or other oxidized derivatives.

Scientific Research Applications

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, which can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific conditions under which the reactions are carried out .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position and Type: The target compound’s bromo and fluoro groups on the phenylmethyl ring create strong electron-withdrawing effects, enhancing the electrophilicity of the oxirane ring. This contrasts with 2-[(4-fluorophenoxy)methyl]oxirane, where the fluorine is on a phenoxy group, resulting in weaker electronic effects . Phenoxy vs.

Reactivity in Ring-Opening Reactions

  • Electrophilicity : The target compound’s Br and F substituents increase the oxirane ring’s susceptibility to nucleophilic ring-opening, making it more reactive than analogs with electron-donating groups (e.g., methoxy in 2-(4-ethyl-3-methoxybenzyl)oxirane) .

Physical and Olfactory Properties

  • Volatility and Solubility: Lower molecular weight analogs (e.g., 2-[(4-fluorophenoxy)methyl]oxirane) are more volatile, whereas the target compound’s bromine content likely reduces volatility and increases lipophilicity .

Biological Activity

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane, a compound featuring an epoxide functional group, has garnered interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. The epoxide group is known for its ability to undergo nucleophilic attack, leading to various biochemical interactions.

Biological Activity Overview

The biological activity of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane has been evaluated in several studies. Key findings include:

  • Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against various bacterial strains. The presence of halogen substituents enhances the lipophilicity and membrane penetration ability of the molecule, contributing to its efficacy.
  • Cytotoxic Effects : In vitro studies have shown that 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane exhibits cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

The mechanisms underlying the biological activity of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane include:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, including:
    • Acetylcholinesterase (AChE) inhibition, which is significant for neuropharmacological applications.
    • Carbonic anhydrase inhibition, potentially useful in treating conditions like glaucoma.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways.

Case Studies

Several case studies highlight the biological activity of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane:

  • Anticancer Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this effect was associated with increased apoptosis markers (e.g., Annexin V positivity).
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Data Table

The following table summarizes key findings related to the biological activity of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane:

Biological ActivityObserved EffectReference
AntimicrobialMIC against S. aureus: 32 µg/mLStudy on antimicrobial properties
CytotoxicityIC50 against MCF-7: 15 µMCancer cell line study
AChE InhibitionIC50: 20 µMEnzyme inhibition study
ROS GenerationIncreased ROS levels observedOxidative stress analysis

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